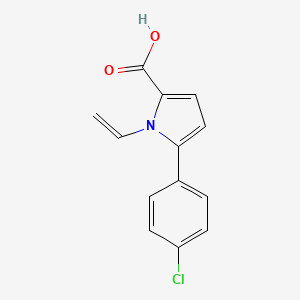

5-(4-Chlorphenyl)-1-vinyl-1H-pyrrol-2-carbonsäure

Übersicht

Beschreibung

5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, the compound has been evaluated for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for bacterial virulence. In one study, the compound was shown to reduce biofilm formation and virulence factor production in Pseudomonas aeruginosa PAO1, indicating its potential as an anti-pathogenic agent .

Antitubercular Activity

Another significant application of pyrrole derivatives, including 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, lies in their antitubercular properties. A study focused on structure-activity relationships indicated that specific modifications to the pyrrole structure enhance its efficacy against Mycobacterium tuberculosis. Compounds with similar structures showed potent activity (MIC < 0.016 μg/mL) against tuberculosis with low cytotoxicity, suggesting a promising avenue for drug development .

Synthetic Applications

5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid serves as an important intermediate in organic synthesis, particularly in the development of more complex pyrrole-based compounds. Its vinyl group allows for further functionalization, making it a versatile building block in medicinal chemistry.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | < 0.016 | |

| Antitubercular | Mycobacterium tuberculosis | < 0.016 | |

| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Effective |

Case Study 1: Quorum Sensing Inhibition

A study conducted by researchers at Mansoura University explored the quorum sensing inhibition properties of various pyrrole derivatives, including 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid. The results indicated that this compound significantly decreased the expression of virulence factors in Pseudomonas aeruginosa, highlighting its potential as an anti-infective agent.

Case Study 2: Antitubercular Efficacy

In another research effort, scientists synthesized several pyrrole derivatives and assessed their effectiveness against Mycobacterium tuberculosis. The findings revealed that modifications to the structure could enhance antitubercular activity while maintaining low toxicity levels, positioning these compounds as candidates for further development into therapeutic agents.

Biologische Aktivität

5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS No. 1017414-83-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is C13H10ClNO2, with a molecular weight of 247.68 g/mol. The compound features a pyrrole ring substituted with a vinyl group and a carboxylic acid, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClNO2 |

| Molecular Weight | 247.68 g/mol |

| CAS Number | 1017414-83-3 |

| PubChem ID | 773808 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid. For instance, research indicates that derivatives of pyrrole exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrrole derivatives, revealing that compounds with structural similarities to 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid demonstrated IC50 values ranging from 3.0 µM to 10 µM against MCF-7 and A549 cell lines, suggesting potent anticancer activity .

The mechanisms underlying the anticancer effects of this compound may involve:

- Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit the growth of cancer cells by inducing apoptosis.

- Topoisomerase Inhibition : Some pyrrole derivatives act as topoisomerase inhibitors, which are crucial for DNA replication and repair processes in cancer cells .

- VEGFR Inhibition : Certain analogs have exhibited inhibitory effects on the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in tumor angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrrole derivatives. Modifications to the phenyl and vinyl groups can significantly influence biological activity. For example, substituents on the phenyl ring can enhance potency or selectivity towards specific cancer types.

Comparative Analysis

The following table summarizes the biological activities reported for various pyrrole derivatives:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | 3.0 | MCF-7 | Apoptosis induction |

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 6.48 | HCT116 | VEGFR inhibition |

| Benzamide derivative | 5.85 | Various | Topoisomerase inhibition |

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1-ethenylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-2-15-11(7-8-12(15)13(16)17)9-3-5-10(14)6-4-9/h2-8H,1H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKWBFVMKZYCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196432 | |

| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-69-5 | |

| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.